phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
Overview
Description
Phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C14H10N4O2 and a molecular weight of 266.25 g/mol . This compound is characterized by the presence of a phenyl group, a nicotinate moiety, and a 1H-1,2,4-triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with phenylhydrazine to form an intermediate, which is then cyclized with triethyl orthoformate to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, with some derivatives showing cytotoxic activity against cancer cell lines.
Materials Science:
Mechanism of Action
The mechanism of action of phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . In antimicrobial applications, it may inhibit the growth of pathogens by disrupting essential cellular processes .
Comparison with Similar Compounds
Phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antifungal and antibacterial properties.
Nicotinate derivatives: Compounds containing the nicotinate moiety also show potential in medicinal chemistry and materials science.
Uniqueness
What sets this compound apart is its combined structure of a phenyl group, a nicotinate moiety, and a 1H-1,2,4-triazole ring, which may confer unique properties and enhance its efficacy in various applications .
Similar Compounds
1,2,4-Triazole derivatives: Fluconazole, Anastrozole.
Nicotinate derivatives: Nicotinic acid, Nicotinamide.
Properties
IUPAC Name |
phenyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(20-12-4-2-1-3-5-12)11-6-7-13(16-8-11)18-10-15-9-17-18/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPCDCRELJFOAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.